Ethyl 2-(aminomethyl)oxolane-3-carboxylate
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Description
- Safety Information : It bears warning pictograms (GHS02, GHS07) and hazard statements (H226, H315, H319, H335). Precautionary measures include proper handling and storage .
Synthesis Analysis
The synthesis of Ethyl 2-(aminomethyl)oxolane-3-carboxylate involves the reaction of suitable starting materials. One method employs desaminated aminothiophenes as precursors, which are subsequently converted into the desired compound. Ethanol serves as the reducing agent in this process .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(aminomethyl)oxolane-3-carboxylate consists of a tetrahydrofuran ring with an attached carboxylate group. The compound’s spatial orientation within the active site of relevant enzymes is crucial for understanding its biological activity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including interactions with other molecules or enzymes. For instance, it may undergo hydrolysis, esterification, or other transformations. Further studies are needed to explore its reactivity and potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for Ethyl 2-(aminomethyl)oxolane-3-carboxylate depends on its specific biological target. It may act as a substrate, inhibitor, or modulator within relevant biochemical pathways. Investigating its interactions with key amino acid residues in enzymes will provide insights for structure-based drug design .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(aminomethyl)oxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)6-3-4-12-7(6)5-9/h6-7H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKXCGBTKQPAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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